

Metabolic Pathway and Drug Interaction Data

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Compound Focus: Eravacycline dihydrochloride

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The table below summarizes the key pharmacokinetic and metabolic interaction data for intravenous eravacycline.

Aspect	Summary of Findings
Primary Metabolic Route	Metabolized by the Cytochrome P450 CYP3A4 isoenzyme [1].
Mass Balance & Excretion	After IV administration, the majority of total radioactivity from [¹⁴ C]eravacycline was recovered in the feces , indicating biliary/fecal elimination is the primary route of excretion for eravacycline and its metabolites [2].
Interaction with CYP3A4 Inhibitor (Itraconazole)	Concomitant administration increased eravacycline's AUC_{0-t} and half-life by approximately 30-40% and decreased clearance [2].
Interaction with CYP3A4 Inducer (Rifampin)	Concomitant administration decreased eravacycline's AUC by approximately 25-35% and increased clearance by about 50% [2].
Clinical Dose Recommendation	When coadministered with a strong CYP3A inducer, the dose of eravacycline should be increased to 1.5 mg/kg every 12 hours [2] [1].

Experimental Protocols for Key Studies

The data in the previous section is derived from specific clinical study designs.

Protocol for Mass Balance and Metabolism Study

This study aimed to characterize the absorption, metabolism, and excretion of eravacycline [2].

- **Subjects:** Healthy adult subjects.
- **Administration:** Single intravenous dose of [¹⁴C]-labeled eravacycline (to enable radioactive tracing).
- **Measurements:**
 - Total radioactivity in plasma, urine, and feces was measured to determine the mass balance.
 - Metabolite profiles in excreta were determined using advanced analytical techniques like liquid chromatography-radiocounting and mass spectrometry.
- **Key Parameters:** Cumulative recovery of radioactivity in excreta, pharmacokinetic parameters (AUC, C_{max}, t_{max}, t_{1/2}), and metabolite identification.

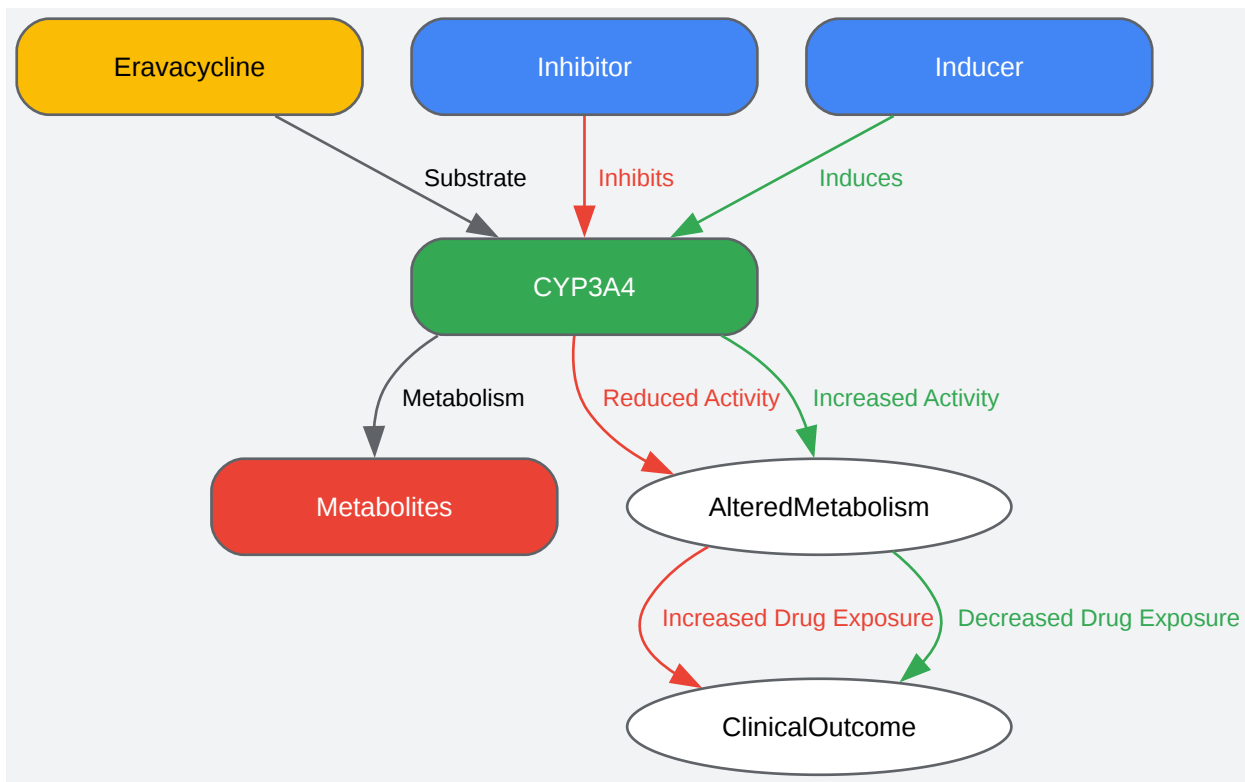
Protocol for Drug-Drug Interaction (DDI) Studies

These studies evaluated the effect of a CYP3A4 inhibitor and inducer on eravacycline's pharmacokinetics [2].

- **Design:** Open-label, fixed-sequence studies in healthy subjects.
- **Treatments:**
 - **Eravacycline + Itraconazole:** Subjects received IV eravacycline alone, followed by a course of oral itraconazole (a strong CYP3A4 inhibitor), and then IV eravacycline co-administered with itraconazole.
 - **Eravacycline + Rifampin:** Subjects received IV eravacycline alone, followed by a course of oral rifampin (a strong CYP3A4 inducer), and then IV eravacycline co-administered with rifampin.
- **Pharmacokinetic Analysis:** Blood samples were collected at specified time points after eravacycline administration in each phase. Key PK parameters (AUC, C_{max}, t_{1/2}, clearance) were calculated and compared between phases (eravacycline alone vs. eravacycline with the interacting drug).

The Role of CYP3A4 in Drug Metabolism

The following diagram illustrates the central role of CYP3A4 in metabolizing eravacycline and how its activity can be altered, leading to clinically significant interactions.



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CYP3A4 metabolizes eravacycline; inhibitors increase exposure, inducers decrease it.

- **CYP3A4's Pivotal Role:** CYP3A4 is the most abundant drug-metabolizing enzyme in the human liver and is responsible for the metabolism of a substantial portion (30-50%) of clinically used drugs [3] [4]. It facilitates various metabolic transformations, including hydroxylation and dealkylation [3].
- **Sources of Variability:** CYP3A4 activity exhibits considerable inter-individual variability, influenced by factors such as genetics (polymorphisms), age, gender, disease states, and concurrent use of inhibiting or inducing drugs [3] [4]. This variability can significantly impact the pharmacokinetics and clinical effects of its substrates, like eravacycline.

Key Clinical Implications for Drug Development

- **Dose Adjustment is Mandatory with Strong Inducers:** The observed ~30% reduction in eravacycline exposure with rifampin is clinically significant. To ensure therapeutic efficacy, the dose must be increased from **1 mg/kg to 1.5 mg/kg every 12 hours** when co-administered with strong CYP3A inducers (e.g., rifampin, phenytoin) [2] [1].
- **Monitoring with Inhibitors:** While no dose adjustment is currently recommended for co-administration with CYP3A4 inhibitors like itraconazole, the observed increase in eravacycline

exposure warrants awareness of the potential for enhanced pharmacological effects or adverse events [2] [1].

- **Consideration of Polymorphisms:** Although the primary clinical focus is on drug-drug interactions, genetic polymorphisms in CYP3A4 can also lead to variable enzyme activity and may be a relevant factor in individual patient response during drug development and in specific clinical settings [3] [5].

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References

1. Eravacycline Monograph for Professionals - Drugs.com [drugs.com]
2. Mass Balance and Drug Interaction Potential of ... [pubmed.ncbi.nlm.nih.gov]
3. CYP3A4 and CYP3A5: the crucial roles in clinical drug ... [pmc.ncbi.nlm.nih.gov]
4. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]
5. Impaired Drug Metabolism Caused by Compound ... [pubmed.ncbi.nlm.nih.gov]

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